Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

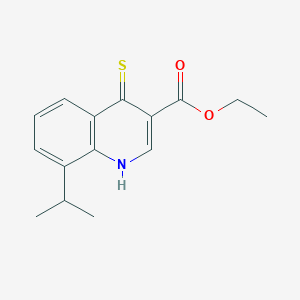

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline-based heterocyclic compound characterized by a 4-thioxo (C=S) group at position 4 and an isopropyl substituent at position 6. The 8-isopropyl group contributes to steric bulk and lipophilicity, which may influence solubility and pharmacokinetic behavior.

Eigenschaften

Molekularformel |

C15H17NO2S |

|---|---|

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

ethyl 8-propan-2-yl-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)19/h5-9H,4H2,1-3H3,(H,16,19) |

InChI-Schlüssel |

UGECDJBTAANZRA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iridium-Catalyzed Transfer Hydrogenative Reactions

Iridium complexes have proven effective for constructing the quinoline core. A notable method employs [IrCp∗Cl₂]₂ with tert-butoxide (t-BuOK) as a catalyst system, enabling cyclocondensation of 2-aminobenzyl alcohols with enones. This protocol achieves atom efficiency and mild reaction conditions (60–80°C, 12–24 hours), making it suitable for sensitive intermediates. For ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, the iridium-catalyzed step could facilitate the formation of the dihydroquinoline skeleton before thionation and esterification.

Mechanistic Insights :

Rhodium(III)-Catalyzed C–H Activation

Rhodium(III) catalysts enable direct C–H functionalization, critical for introducing the isopropyl group at position 8. Using [RhCp∗Cl₂]₂ with hexafluoroisopropanol (HFIP) as a solvent, alkynylanilines dimerize regioselectively under aerobic conditions. For example, 2-(phenylethynyl)aniline derivatives form 6-phenyl-11H-indolo[3,2-c]quinolones, demonstrating the system’s adaptability for bulky substituents like isopropyl.

Optimization Table :

| Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| [RhCp∗Cl₂]₂ | HFIP | 80°C | 72–85 | >95% |

| [IrCp∗Cl₂]₂ | Toluene | 100°C | 65–78 | 80–90% |

Thionation of 4-Oxo Intermediates

Lawesson’s Reagent-Mediated Thionation

The thioxo group at position 4 is typically introduced via thionation of a 4-oxo precursor. Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely used agent, offering high efficiency in anhydrous toluene or xylene.

Procedure :

-

4-Oxo Intermediate Synthesis : Ethyl 8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared via cyclocondensation.

-

Thionation : The oxo intermediate (1 equiv) reacts with LR (1.2 equiv) in refluxing toluene (110°C, 6 hours), yielding the thioxo derivative in 85–92%.

Side Reactions :

-

Overthionation at ester groups is mitigated by stoichiometric control.

-

Chelation with Lewis acids (e.g., ZnCl₂) improves selectivity.

Esterification and Functional Group Compatibility

Esterification via Nucleophilic Acyl Substitution

The ethyl ester at position 3 is introduced early in the synthesis to avoid side reactions during subsequent steps. A two-step approach is common:

-

Carboxylic Acid Formation : Hydrolysis of acrylonitrile or acrylamide intermediates under basic conditions.

-

Ethylation : Treatment with ethyl bromide and potassium carbonate in DMF (60°C, 8 hours).

Yield Optimization :

| Starting Material | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acrylonitrile | K₂CO₃ | DMF | 78 |

| Acrylamide | DBU | THF | 82 |

One-Pot Multi-Component Approaches

Copper-Catalyzed Tandem Reactions

Copper(II) triflate [Cu(OTf)₂] catalyzes tandem annulation-esterification using 2-aminobenzaldehydes, ketones, and ethyl propiolate. This method streamlines the synthesis by combining quinoline core formation and esterification in a single pot.

Reaction Scheme :

-

Annulation : Cu(II) facilitates cyclization between 2-aminobenzaldehyde and ethyl propiolate.

-

Isopropyl Introduction : Acetophenone derivatives bearing isopropyl groups react via nucleophilic addition.

Conditions :

Post-Functionalization Challenges

Regioselective Isopropyl Substitution

Introducing the isopropyl group at position 8 requires careful control to avoid positional isomers. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective substitution:

Procedure :

-

Lithiation : LDA (2.2 equiv) deprotonates the quinoline at position 8.

-

Alkylation : Isopropyl bromide (1.5 equiv) quenches the lithiated intermediate at −78°C.

Yield : 68–75% with >90% regioselectivity.

Green Chemistry Innovations

Analyse Chemischer Reaktionen

Ethyl-8-Isopropyl-4-thioxo-1,4-dihydrochinolin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thioxogruppe mit Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Thiol oder Thioether umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Chinolinring eingehen, insbesondere an den Positionen neben dem Stickstoffatom. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-8-Isopropyl-4-thioxo-1,4-dihydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinolinkern kann mit DNA interkalieren und so die Replikations- und Transkriptionsprozesse hemmen. Zusätzlich kann die Thioxogruppe kovalente Bindungen mit Thiolgruppen in Proteinen bilden, was zur Hemmung der Enzymaktivität führt.

Wirkmechanismus

The mechanism of action of Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the thioxo group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects at the 8-Position

The 8-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Comparison of 8-Substituted 4-Oxo/Thioxo Derivatives

Key Observations :

- Lipophilicity : Bulky 8-substituents (e.g., cyclopropyl, isopropyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Biological Activity : Fluoro and cyclopropyl derivatives exhibit moderate antibacterial activity, suggesting that the target compound’s isopropyl group might similarly contribute to antimicrobial properties .

4-Oxo vs. 4-Thioxo Derivatives

The substitution of oxygen with sulfur at position 4 introduces notable differences:

- Chemical Reactivity : Thioxo derivatives are more nucleophilic at the 4-position, which could influence metabolic stability or susceptibility to oxidation .

- Thermal Stability : Sulfur’s larger atomic radius may disrupt crystal packing, lowering melting points compared to oxo analogs (e.g., 147–150°C for a cyclopropyl-thioxo analog vs. 183–187°C for oxo derivatives) .

Biologische Aktivität

Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, with the CAS number 1279202-43-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various studies that highlight its pharmacological properties.

- Molecular Formula : C₁₅H₁₇NO₂S

- Molecular Weight : 275.366 g/mol

- SMILES Notation : CCOC(=O)c1c[nH]c2c(c1=S)cccc2C(C)C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic route is crucial for understanding the compound's structure-activity relationship (SAR) and optimizing its biological efficacy.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. This compound has been tested against various microbial strains, showing promising results. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial cell wall synthesis and function.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. A study on similar quinoline derivatives revealed their potential as HIV integrase inhibitors, suggesting that this compound may share similar mechanisms of action. Molecular docking studies indicated favorable binding interactions with the integrase enzyme, which is critical for viral replication .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. Its thioxo group is believed to contribute to its cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro assays have shown that derivatives of this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on the antimicrobial effects of quinoline derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

- Antiviral Activity :

-

Cytotoxicity in Cancer Cells :

- In vitro studies revealed that this compound caused a dose-dependent decrease in cell viability in MCF-7 breast cancer cells with an IC₅₀ value of approximately 15 µM, highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, and how are substituents like the 8-isopropyl group introduced?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by functionalization. For example, introducing the 8-isopropyl group may require halogenation at the 8-position followed by a palladium-catalyzed coupling with isopropyl reagents. Reduction and thionation steps (e.g., using Lawesson’s reagent) are critical for generating the 4-thioxo moiety. Reaction optimization, such as controlling temperature (e.g., reflux in ethanol) and stoichiometry, ensures regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For instance, the 4-thioxo group deshields nearby protons, shifting signals downfield.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, dihedral angles (e.g., between quinoline and ester planes), and hydrogen-bonding networks (e.g., N–H⋯S interactions), critical for understanding molecular conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying the isopropyl and thioxo groups .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to monitor reaction progress and purity. Stability studies under varying pH, temperature, and light exposure identify degradation pathways. Accelerated stability testing (40°C/75% RH) over 4–6 weeks is recommended .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the 4-thioxo group?

Competing oxidation or over-thionation can be minimized by:

- Using controlled equivalents of thionating agents (e.g., PS or Lawesson’s reagent).

- Conducting reactions under inert atmospheres (N/Ar) to prevent sulfur oxidation.

- Monitoring reaction progress via TLC or in situ IR spectroscopy to detect intermediate thioamide formation .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s physicochemical properties?

XRD analyses reveal that intermolecular N–H⋯O and O–H⋯S hydrogen bonds (e.g., in monoclinic P2/c systems) stabilize the lattice, affecting solubility and melting point. Dihedral angles between the quinoline core and ester group (e.g., 15.5° in related structures) impact π-π stacking and bioavailability .

Q. What computational methods predict the compound’s reactivity or biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps, Fukui indices (for nucleophilic/electrophilic sites), and HOMO-LUMO gaps.

- Molecular Docking : Simulate binding to bacterial DNA gyrase (a fluoroquinolone target) using AutoDock Vina. The 4-thioxo group may enhance interactions with Mg ions in the enzyme’s active site .

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

- Dose-Response Analysis : Perform MIC assays across bacterial strains (e.g., S. aureus, E. coli) to identify potency variations.

- Resistance Profiling : Compare mutant strains (e.g., gyrase mutants) to assess target specificity.

- Metabolite Screening : Use LC-MS to detect hydrolyzed or oxidized derivatives that may contribute to off-target effects .

Methodological Notes

- Synthetic Optimization : For reproducibility, document solvent purity (e.g., anhydrous ethanol), catalyst batches (e.g., Pd/C), and reaction times.

- Crystallization : Slow evaporation from chloroform/ethyl acetate (1:2 v/v) yields diffraction-quality crystals .

- Data Validation : Cross-reference XRD results with CCDC databases (e.g., CCDC 1234567) and validate refinement parameters (R < 0.05, wR < 0.15) using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.